molecular formula C21H31NO8S B219607 Tematropium methylsulfate CAS No. 113932-41-5

Tematropium methylsulfate

Cat. No. B219607
CAS RN: 113932-41-5
M. Wt: 457.5 g/mol
InChI Key: YLMCBOIUJONUGH-JFHFZLIBSA-M
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Description

Tematropium methylsulfate is a tropane alkaloid . It is a type of drug that is used for research .


Synthesis Analysis

The synthesis of sulfated molecules like Tematropium methylsulfate involves a strategy that includes the use of a tributylsulfoammonium betaine as a high yielding route to organosulfates . The reaction conditions are optimized with a diverse range of alcohols, including natural products and amino acids .


Molecular Structure Analysis

The molecular formula of Tematropium methylsulfate is C21H31NO8S . Its exact mass is 457.177 and its molecular weight is 457.538 .


Chemical Reactions Analysis

The chemical reactions involving Tematropium methylsulfate are complex and involve various factors. The reactive chemical hazards are highly dependent on the process conditions and mode of operation . The presence of one or more sulfate group makes chemical synthesis and purification of (per)sulfated compounds challenging .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tematropium methylsulfate are influenced by its chemical structure and composition . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Scientific Research Applications

Liquid-Liquid Extraction Applications

Tematropium methylsulfate, in its ionic liquid form, has shown significant potential in the field of liquid-liquid extraction. Research by Meindersma et al. (2006) explored the use of various ionic liquids, including 1-butyl-3-methylimidazolium methylsulfate, for extracting aromatic hydrocarbons from mixtures. This ionic liquid demonstrated a high toluene distribution coefficient and selectivity, making it a suitable replacement for traditional solvents in industrial extraction processes for separating aromatic and aliphatic hydrocarbons (Meindersma, Podt, & Haan, 2006).

Environmental Remediation

In environmental science, methylsulfate-based ionic liquids have been investigated for their efficacy in degrading environmental contaminants. For instance, the study of UV-activated persulfate methods for degrading methyl paraben by Dhaka et al. (2017) explored how these methods could effectively remove contaminants from aqueous solutions. The research highlighted the role of methylsulfate in the degradation process, indicating its potential application in environmental remediation (Dhaka et al., 2017).

Tribological Applications

Tematropium methylsulfate has also been researched in the field of tribology. A study by Pejaković et al. (2019) examined the use of 1-n-butyl-1-methylpyrrolidinium methylsulfate as an additive in lubricants for steel-steel sliding contacts. The study found that the addition of this ionic liquid to glycerol significantly improved tribological performance, suggesting its potential use in lubricant formulations (Pejaković et al., 2019).

Chemical Synthesis

In the field of chemical synthesis, methylsulfate-based ionic liquids have been utilized for catalytic applications. For instance, the synthesis of hydrogensulfate and tetrakis(hydrogensulfato)borate ionic liquids, as reported by Wasserscheid et al. (2002), demonstrated their effectiveness in catalyzing the Friedel–Crafts alkylation process. These ionic liquids facilitated significant improvements in product yield, indicating their potential as catalysts in organic synthesis (Wasserscheid, Sesing, & Korth, 2002).

Mechanism of Action

Tematropium methylsulfate acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibits their function .

Safety and Hazards

Tematropium methylsulfate can be harmful if swallowed or inhaled. It can cause skin irritation and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-O-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-O-ethyl 2-phenylpropanedioate;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO4.CH4O4S/c1-4-24-19(22)18(14-8-6-5-7-9-14)20(23)25-17-12-15-10-11-16(13-17)21(15,2)3;1-5-6(2,3)4/h5-9,15-18H,4,10-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1/t15-,16+,17?,18?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMCBOIUJONUGH-JFHFZLIBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tematropium metilsulfate

CAS RN

113932-41-5
Record name Tematropium methylsulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMATROPIUM METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T52M232D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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